

Tubulin inhibitor 13 chemical structure and properties

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Compound of Interest

Compound Name: Tubulin inhibitor 13

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In-Depth Technical Guide to Tubulin Inhibitor D-64131

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the tubulin inhibitor D-64131. The information is curated for researchers and professionals in the field of oncology and drug development, with a focus on data presentation, experimental methodologies, and mechanistic pathways.

Chemical Structure and Properties

D-64131 is a potent, orally active small molecule that functions as a tubulin polymerization inhibitor. It belongs to the class of 2-aryloxyindoles and has demonstrated significant antimitotic and antitumor activities.

Chemical Name: (5-Methoxy-1H-indol-2-yl)(phenyl)methanone.^[1]

Table 1: Chemical and Physical Properties of D-64131

Property	Value	Source
CAS Number	74588-78-6	[1]
Molecular Formula	C ₁₆ H ₁₃ NO ₂	[1]
Molecular Weight	251.28 g/mol	[1]
Appearance	Light yellow to yellow solid	MedChemExpress
Solubility	Soluble in DMSO	[1]
SMILES	<chem>O=C(C(N1)=CC2=C1C=CC(O C)=C2)C3=CC=CC=C3</chem>	MedChemExpress

Biological Activity and Mechanism of Action

D-64131 exerts its biological effects by directly interacting with tubulin, a key component of the cellular cytoskeleton. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Inhibition of Tubulin Polymerization

D-64131 inhibits the polymerization of tubulin, a critical process for the formation of microtubules. This activity has been quantified in biochemical assays.

Table 2: In Vitro Activity of D-64131

Assay	IC ₅₀ Value	Source
Tubulin Polymerization	0.53 µM	MedChemExpress

Antiproliferative and Cytotoxic Activity

D-64131 has shown potent antiproliferative activity against a wide range of human cancer cell lines. It is also effective against multidrug-resistant (MDR) and MRP-resistant tumor cell lines.

Table 3: Antiproliferative Activity of D-64131 against Various Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ Value	Source
U373	Astrocytoma	74 nM (proliferation), 62.7 nM (cell cycle)	MedChemExpress
Various (12 of 14 different organs)	Multiple	Mean IC ₅₀ of 62 nM	MedChemExpress

Mechanism of Action

The primary mechanism of action of D-64131 involves its binding to the colchicine-binding site on β -tubulin.[2] This binding event destabilizes microtubules, leading to the disruption of the mitotic spindle. Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, which ultimately triggers apoptosis (programmed cell death).[2] D-64131 has been shown to induce nuclear blebbing and abnormal nuclear structures, which are characteristic features of apoptosis.

In Vivo Antitumor Activity

Preclinical studies have demonstrated the in vivo efficacy of D-64131. It exhibits oral bioavailability and has shown significant tumor growth inhibition in xenograft models. For instance, in a human amelanotic melanoma MEXF 989 tumor xenograft mouse model, oral administration of D-64131 at doses of 200-400 mg/kg resulted in significant inhibition of tumor growth.

Signaling Pathway and Experimental Workflows

Signaling Pathway of D-64131

The following diagram illustrates the proposed signaling pathway for D-64131, from its interaction with tubulin to the induction of apoptosis.

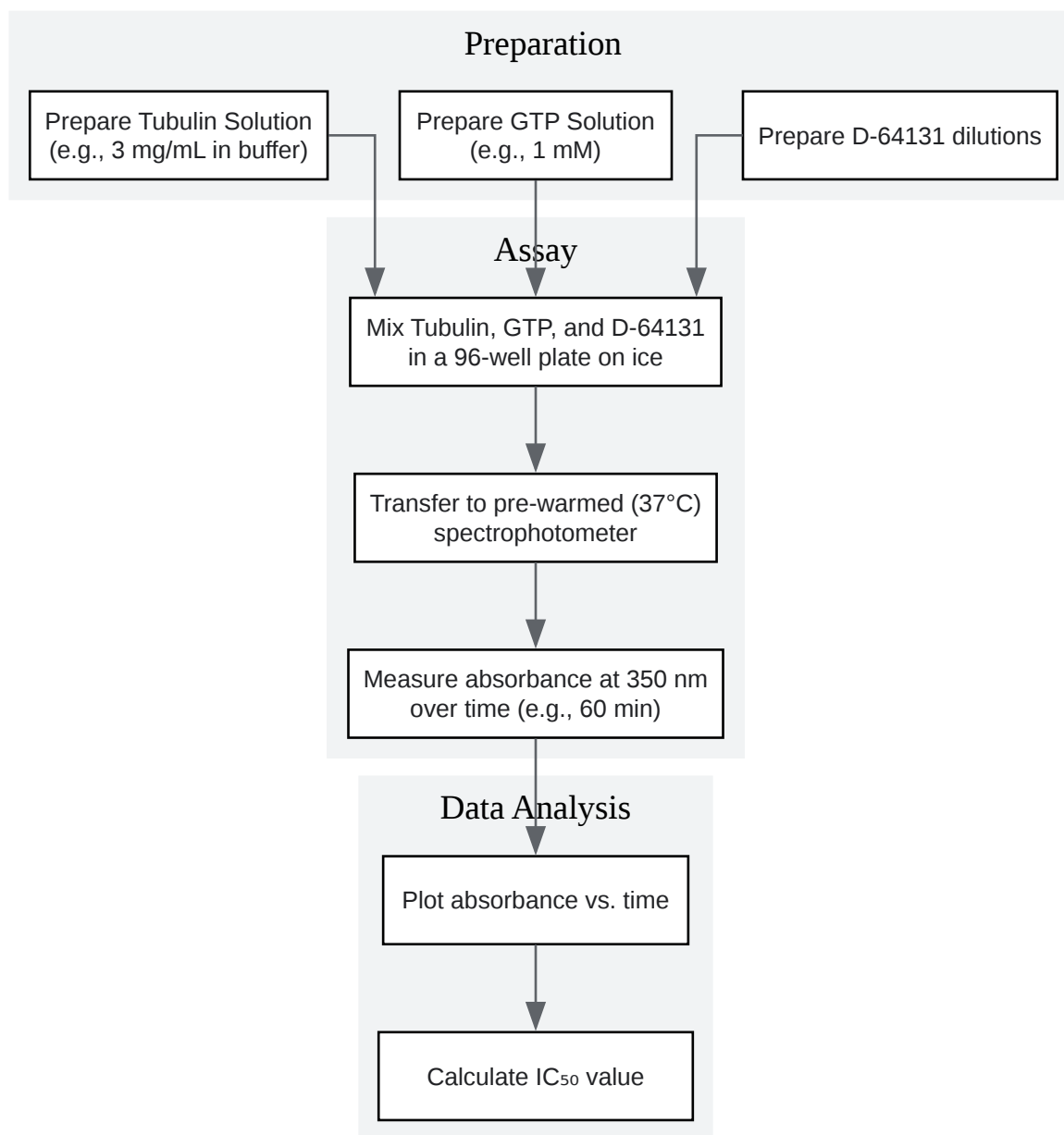


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Proposed signaling pathway of D-64131.

Experimental Workflow: Tubulin Polymerization Assay

This diagram outlines the typical workflow for an in vitro tubulin polymerization assay to assess the inhibitory activity of compounds like D-64131.

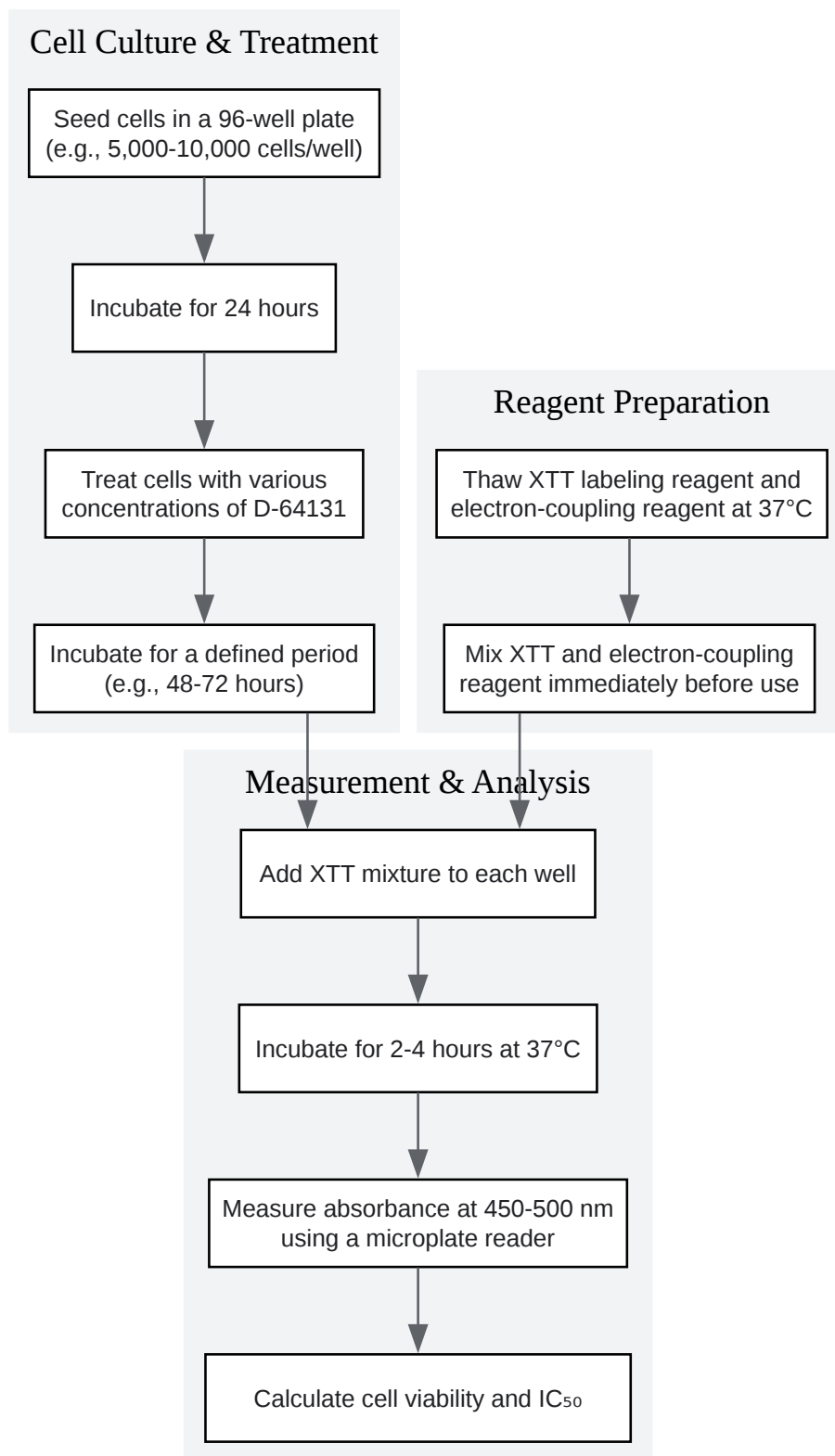


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Workflow for a tubulin polymerization assay.

Experimental Workflow: XTT Cell Proliferation Assay

The following diagram details the workflow for an XTT assay to determine the antiproliferative effects of D-64131 on cancer cells.



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Workflow for an XTT cell proliferation assay.

Experimental Protocols

Tubulin Polymerization Assay

This protocol is a generalized procedure for assessing the effect of a compound on tubulin polymerization in vitro.

Materials:

- Purified tubulin (e.g., from bovine brain)
- General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
- GTP solution (100 mM)
- D-64131 stock solution in DMSO
- 96-well microplate, UV-transparent
- Temperature-controlled spectrophotometer

Procedure:

- On ice, prepare the tubulin solution at a final concentration of 3 mg/mL in the general tubulin buffer.
- Add GTP to the tubulin solution to a final concentration of 1 mM.
- Add various concentrations of D-64131 or vehicle control (DMSO) to the wells of the 96-well plate.
- Add the tubulin/GTP mixture to each well.
- Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
- Monitor the change in absorbance at 350 nm every 30 seconds for 60-90 minutes.

- The rate of polymerization is proportional to the increase in absorbance.
- Plot the absorbance values against time to generate polymerization curves.
- Calculate the IC₅₀ value by determining the concentration of D-64131 that inhibits tubulin polymerization by 50% compared to the vehicle control.

XTT Cell Proliferation Assay

This protocol provides a method for determining the effect of D-64131 on the proliferation of cancer cells.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- D-64131 stock solution in DMSO
- XTT labeling reagent
- Electron-coupling reagent
- 96-well cell culture plate
- Microplate reader

Procedure:

- Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Prepare serial dilutions of D-64131 in cell culture medium.

- Remove the medium from the wells and add 100 μ L of the D-64131 dilutions or vehicle control.
- Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
- Prior to the end of the incubation, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.
- Add 50 μ L of the XTT labeling mixture to each well.
- Incubate the plate for 2-4 hours at 37°C.
- Measure the absorbance of the formazan product at a wavelength between 450 and 500 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps to analyze the effect of D-64131 on the cell cycle distribution of cancer cells.

Materials:

- Cancer cell line
- Complete cell culture medium
- D-64131 stock solution in DMSO
- Phosphate-buffered saline (PBS)
- 70% cold ethanol
- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Seed cells in culture dishes and allow them to attach overnight.
- Treat the cells with various concentrations of D-64131 or vehicle control for a specified time (e.g., 24 hours).
- Harvest the cells by trypsinization and collect them by centrifugation.
- Wash the cells with cold PBS.
- Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
- Incubate the fixed cells at -20°C for at least 2 hours.
- Wash the cells with PBS to remove the ethanol.
- Resuspend the cells in PI staining solution.
- Incubate the cells in the dark at room temperature for 30 minutes.
- Analyze the DNA content of the cells using a flow cytometer.
- Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

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- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

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